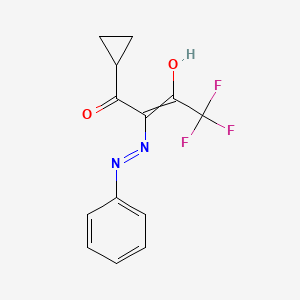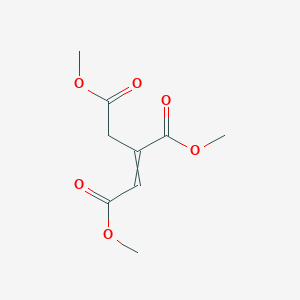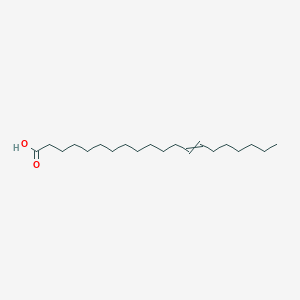
13-Eicosenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Eicosenoic acid, also known as (Z)-13-Eicosenoic acid or paullinic acid, is a monounsaturated fatty acid with the molecular formula C20H38O2. It is characterized by a cis double bond at the 13th carbon position. This compound is found in various natural sources, including certain plant seed oils and marine organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Eicosenoic acid can be achieved through various methods. One practical approach involves the coupling reaction between commercially available terminal alkynes and bromoalkanoic acids. This method allows the formation of very-long-chain fatty acids (VLCFAs) in two steps . Another method involves the Wittig reaction, which is used to prepare (Z)-configured monoenes in a single step .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plant seed oils. The extraction process includes steps like solvent extraction, purification, and distillation to obtain the desired purity and concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Eicosenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidized products.
Reduction: This reaction involves the addition of hydrogen, resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions typically involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas and metal catalysts like palladium or platinum. Conditions involve high pressure and temperature.
Substitution: Common reagents include alcohols, amines, and acids.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters, amides, and other derivatives.
Applications De Recherche Scientifique
13-Eicosenoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 13-Eicosenoic acid involves its interaction with various molecular targets and pathways. It acts as a signaling molecule in lipid metabolism and inflammation. The compound is metabolized by enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of eicosanoids, which are involved in regulating inflammation, immune response, and other physiological processes .
Comparaison Avec Des Composés Similaires
13-Eicosenoic acid can be compared with other similar compounds, such as:
Gondoic acid (cis-11-Eicosenoic acid): Similar in structure but with the double bond at the 11th carbon position.
Erucic acid (cis-13-Docosenoic acid): Similar in structure but with a longer carbon chain (22 carbons).
Oleic acid (cis-9-Octadecenoic acid): Similar in structure but with a shorter carbon chain (18 carbons) and the double bond at the 9th carbon position
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in specific contexts.
Propriétés
Formule moléculaire |
C20H38O2 |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
icos-13-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22) |
Clé InChI |
URXZXNYJPAJJOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)
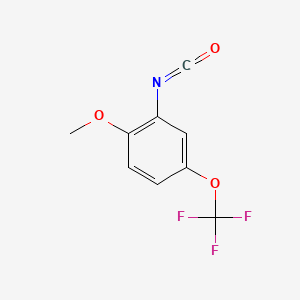
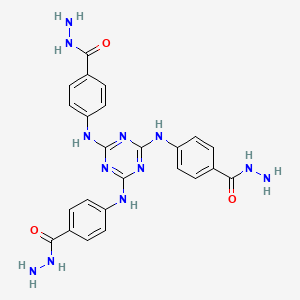
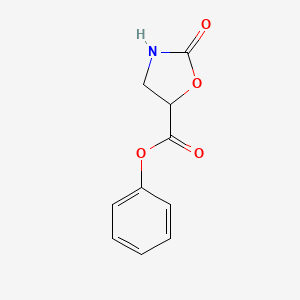


![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)
![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
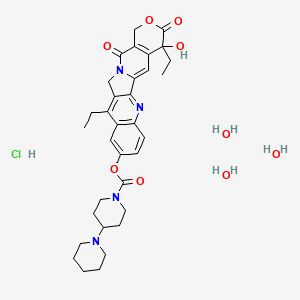
![3-[2-[4-(Trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoic acid](/img/structure/B12511497.png)
![7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B12511503.png)
